

Synthesis of Eberconazole Nitrate: Application Notes and Laboratory Protocols

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Compound of Interest

Compound Name: *Eberconazole nitrate*

Cat. No.: *B1671036*

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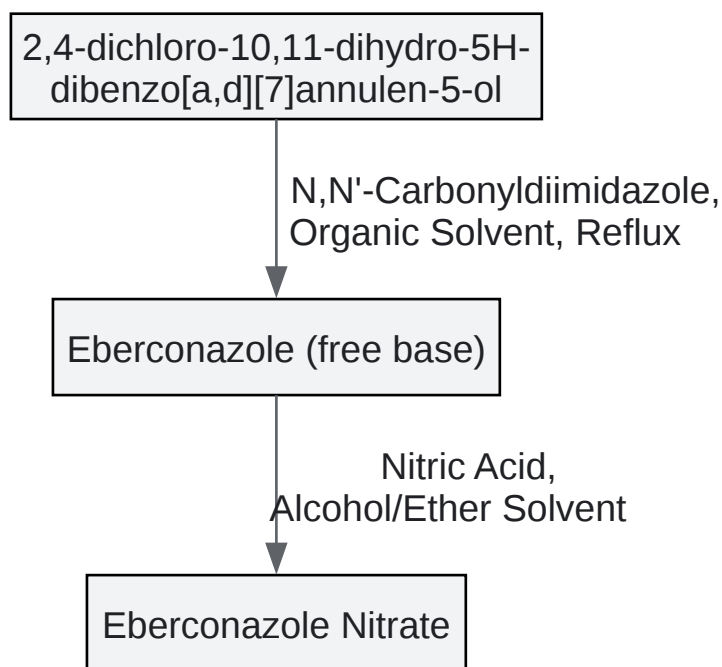
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of **eberconazole nitrate**, a topical antifungal agent. Two primary synthetic routes are outlined: an improved, streamlined process and a classical multi-step approach. The information is intended for use by qualified professionals in a laboratory setting.

Route 1: Improved Synthesis from 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-ol

This route offers a more direct synthesis of eberconazole from a key alcohol intermediate.

Synthetic Pathway



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Caption: Improved synthesis of **eberconazole nitrate**.

Experimental Protocol

Step 1: Synthesis of Eberconazole (free base)[1]

- To a reaction vessel, add 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][2]annulen-5-ol and an organic solvent (e.g., N,N-Dimethylformamide, N,N-Dimethyl acetamide, dimethyl sulfoxide, or acetonitrile).
- Add N,N'-Carbonyldiimidazole to the mixture.
- Heat the reaction mixture to reflux and maintain for the specified time (see table below).
- After the reaction is complete, cool the mixture and perform a suitable work-up, typically involving extraction with an organic solvent and water.
- Distill off the organic solvent to obtain the crude eberconazole free base as a residue.

Step 2: Formation of **Eberconazole Nitrate**[1]

- Dissolve the crude eberconazole free base in a solvent mixture of isopropyl alcohol and isopropyl ether (IPA/IPE).
- Slowly add 70% nitric acid to the solution to precipitate the nitrate salt.
- Filter the resulting solid and wash with the IPA/IPE solvent mixture.
- Dry the solid to obtain **eberconazole nitrate**.

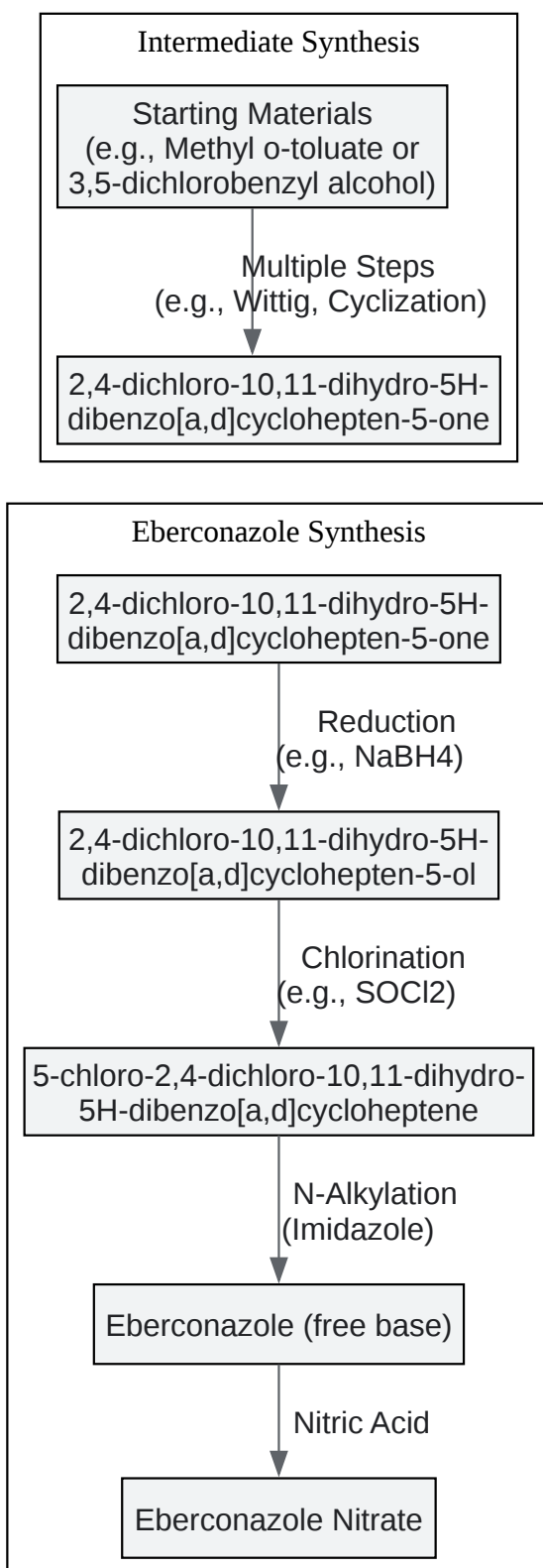
Quantitative Data

Starting Material	Reagent	Solvent	Reaction Time	Product	Purity (HPLC)
2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][2]annulen-5-ol (5.0 g, 0.0179 mol)	N,N'-Carbonyldiimidazole (2.90 g, 0.0237 mmol)	N,N-Dimethyl acetamide (25 ml)	4 hrs	Eberconazole Nitrate	>99.5%
2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-ol (5.0 g, 0.0179 mol)	N,N'-Carbonyldiimidazole (2.90 g, 0.0237 mmol)	Dimethyl sulfoxide (25 ml)	4 hrs	Eberconazole Nitrate	>99.5%
2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-ol (5.0 g, 0.0179 mol)	N,N'-Carbonyldiimidazole (2.90 g, 0.0237 mmol)	Acetonitrile (25 ml)	1 hr	Eberconazole Nitrate	>99.5%

Route 2: Classical Synthesis via a Ketone Intermediate

This route involves the initial synthesis of a key ketone intermediate, which is then converted to eberconazole through several steps.

Synthetic Pathway



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Caption: Classical synthesis of **eberconazole nitrate**.

Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

This key intermediate can be synthesized via multiple pathways. One common method starts from 3,5-dichlorobenzyl bromide.

- Preparation of 3,5-dichlorobenzyltriphenylphosphine bromide:
 - Add triphenylphosphine (34.1g, 0.13mol) to a solution of 3,5-dichlorobenzyl bromide (24.0g, 0.10mol) in toluene (350mL).
 - Stir and reflux the mixture for 5 hours.
 - Cool the reaction mixture and collect the precipitate by filtration to obtain the phosphonium salt.
- Wittig Reaction and subsequent steps: The phosphonium salt is then reacted with o-formyl methylbenzoate in a Wittig reaction, followed by reduction, hydrolysis, and cyclization to yield the desired ketone.

Step 2: Reduction of the Ketone Intermediate

- Dissolve 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one in a suitable solvent such as methanol or ethanol.
- Cool the solution in an ice bath.
- Gradually add a reducing agent, such as sodium borohydride (NaBH_4), in portions.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Perform an acidic work-up to quench the reaction and isolate the product, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.

Step 3: Chlorination of the Alcohol Intermediate

- Dissolve the alcohol intermediate in an inert solvent like dichloromethane.

- Add thionyl chloride (SOCl₂), optionally in the presence of a catalytic amount of DMF.
- Stir the reaction at room temperature until completion.
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the chlorinated intermediate, 5-chloro-2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Step 4: N-Alkylation with Imidazole

- Dissolve the chlorinated intermediate in a suitable solvent such as DMF.
- Add imidazole to the solution.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and perform a work-up involving extraction to isolate the eberconazole free base.

Step 5: Formation of **Eberconazole Nitrate**

Follow the same procedure as described in Step 2 of Route 1.

Quantitative Data for Key Intermediate Synthesis

Step	Starting Material	Reagent(s)	Solvent	Product	Yield	Melting Point
Preparation of (4)	2-[2-(3,5-dichlorostyryl)]methyl benzoate (15.4g, 50mmol)	Pd-C (5% mass fraction, 1.3g), H ₂ , NaOH	Methanol	2-[2-(3,5-dichlorophenylethyl)]benzoic acid	87%	151-154°C
Preparation of (5)	2-[2-(3,5-dichlorophenylethyl)]benzoic acid (17.7g, 60mmol)	Thionyl chloride (8.6mL, 0.12mol), DMF (0.25mL), AlCl ₃ (13.3g, 0.10mol)	Methylene chloride	2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one	-	-

Note: The table above outlines a specific literature procedure for synthesizing the key ketone intermediate and its precursor. Yields and specific conditions for subsequent steps may vary.

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References

- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
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